2-[(7-Chloro-4-quinazolinyl)amino]-1-(2-naphthyl)-1-ethanol - 477870-05-6

2-[(7-Chloro-4-quinazolinyl)amino]-1-(2-naphthyl)-1-ethanol

Catalog Number: EVT-3174438
CAS Number: 477870-05-6
Molecular Formula: C20H16ClN3O
Molecular Weight: 349.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis
  • Multistep Synthesis: Several papers detail the multistep synthesis of complex heterocyclic compounds, utilizing various reactions like nucleophilic substitution, cyclization, and condensation reactions. [ [], [], [], [], [], [], [], [], [], [] ]
  • Spectroscopic Characterization: Structural elucidation of the synthesized compounds is routinely achieved through various spectroscopic techniques, including FTIR, NMR (1H, 13C, HSQC, HMBC, DEPT, COSY), UV-Vis, and HRMS. [ [], [], [], [], [], [], [], [], [], [], [] ]
  • X-ray Crystallography: Single-crystal X-ray diffraction analysis is employed in some studies to determine the three-dimensional structures of target compounds and gain insights into their molecular interactions. [ [], [], [], [] ]

1. N-(2-(7-Chloro-4-oxo-2-(phenylamino)quinazolin-3(4H)-yl)ethyl)amides []

  • Compound Description: This group of compounds consists of various amide analogues derived from 7-chloro-3-aminoethyl-2-phenylamino quinazolinone. They were synthesized by introducing an active ethyl quinazolinone group to lead amide compounds, aiming to enhance biological activity. []

2. 7-Chloro-4-(4-{[4-(5-methoxy-1H-1,3-benzo[d]imidazol-2-yl)phenoxy]methyl}-1H-1,2,3-triazol-1-yl)quinoline []3. 2-(3-bromo-4-{[1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methoxy}phenyl)-N-propyl-1H-benzo[d]imidazol-5-carboximidamide trihydrochloride []4. 2-{4-[(1-{2-[(7-chloroquinolin-4-yl)amino]ethyl}-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-N-propyl-1H-benzo[d]imidazol-5-carboximidamide trihydrochloride []5. 2-{3-bromo-4-[(1-{2-[(7-chloroquinolin-4-yl)amino]ethyl}-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-N-propyl-1H-benzo[d]imidazol-5-carboximidamide trihydrochloride []

  • Compound Description: These compounds represent a series of novel quinoline–benzimidazole hybrids containing triazole-methyl-phenoxy linkers. Some derivatives feature bromine substitutions on the phenoxy core. These hybrids were investigated for their antiproliferative activity against various cancer cell lines, demonstrating varying levels of potency. []

6. 7-chloro-4-{4-[2-(2-methyl-imidazol-1-yl)ethyl]-piperidine-1-yl} quinoline []

  • Compound Description: This compound was synthesized as a potential anti-malarial agent. []

7. 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and Nω-oxides []

  • Compound Description: This series of compounds, which includes the antimalarial drug tebuquine, features a 7-chloroquinoline core with various alkylamino and biphenyl substitutions. These compounds were studied for their antimalarial activity, and quantitative structure-activity relationship (QSAR) studies identified key structural features influencing potency. []

8. 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid []

  • Compound Description: This compound serves as a key intermediate in the synthesis of various anticancer drugs. []

Properties

CAS Number

477870-05-6

Product Name

2-[(7-Chloro-4-quinazolinyl)amino]-1-(2-naphthyl)-1-ethanol

IUPAC Name

2-[(7-chloroquinazolin-4-yl)amino]-1-naphthalen-2-ylethanol

Molecular Formula

C20H16ClN3O

Molecular Weight

349.8 g/mol

InChI

InChI=1S/C20H16ClN3O/c21-16-7-8-17-18(10-16)23-12-24-20(17)22-11-19(25)15-6-5-13-3-1-2-4-14(13)9-15/h1-10,12,19,25H,11H2,(H,22,23,24)

InChI Key

GKLVGBODYHGORN-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C(CNC3=NC=NC4=C3C=CC(=C4)Cl)O

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(CNC3=NC=NC4=C3C=CC(=C4)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.